InChI=1S/C7H14S/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3
. 3-Methylcyclohexane-1-thiol is an organosulfur compound characterized by the presence of a thiol (-SH) functional group attached to a methyl-substituted cyclohexane ring. Its chemical formula is , and it is classified as a thiol due to the presence of the sulfur atom bonded to a carbon atom. The compound plays a significant role in various chemical reactions and applications, particularly in organic synthesis and as a potential odorant in the fragrance industry.
3-Methylcyclohexane-1-thiol can be sourced from natural products or synthesized through various chemical processes. It is classified under the broader category of thiols, which are compounds containing a sulfhydryl group. Thiols are known for their distinctive odors and reactivity, making them important in both industrial applications and biological systems.
The synthesis of 3-Methylcyclohexane-1-thiol can be achieved through several methods, including:
One effective approach is the nucleophilic substitution reaction where the alkyl halide reacts with hydrogen sulfide in an appropriate solvent, typically under reflux conditions. The reaction mechanism involves the formation of a carbocation intermediate followed by nucleophilic attack by the sulfide ion.
The molecular structure of 3-Methylcyclohexane-1-thiol features a cyclohexane ring with a methyl group located at the third carbon and a thiol group attached to the first carbon. The structural formula can be represented as follows:
3-Methylcyclohexane-1-thiol participates in various chemical reactions, including:
The oxidation of 3-Methylcyclohexane-1-thiol can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of disulfides under appropriate conditions.
The mechanism by which 3-Methylcyclohexane-1-thiol acts in reactions typically involves its nucleophilic nature due to the sulfur atom's lone pair. In nucleophilic substitutions, it can attack electrophilic centers, facilitating bond formation and leading to various products depending on the reaction conditions.
In oxidation reactions, for example, the thiol group is converted into a sulfenic acid intermediate before further oxidation to sulfinic or sulfonic acids occurs.
3-Methylcyclohexane-1-thiol has several scientific applications:
The synthesis of 3-methylcyclohexane-1-thiol via nucleophilic substitution leverages thiourea as a key sulfur source. This method proceeds through a two-step mechanism:
Optimization considerations:
Table 1: Nucleophilic Substitution Optimization Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Thiourea Equivalents | 2.5 eq | Maximizes thiol yield (75–80%) |
Hydrolysis Temperature | 70°C | Minimizes disulfide formation |
Reaction Solvent | Ethanol/water (3:1) | Enhances intermediate solubility |
Catalytic hydrogenation enables the reduction of aromatic precursors (e.g., 3-methylbenzenethiol) to saturated 3-methylcyclohexane-1-thiol. Key catalysts include:
Stereochemical outcomes:
Table 2: Hydrogenation Catalyst Performance
Catalyst | H₂ Pressure (atm) | Cis:Trans Ratio | Yield (%) |
---|---|---|---|
Pd/C (5%) | 2.5 | 80:20 | 92 |
PtO₂ | 1.0 | 65:35 | 88 |
RhCl(PPh₃)₃ | 5.0 | 15:85 | 79 |
Thiol-ene "click" chemistry offers stereoselective routes to functionalized 3-methylcyclohexane-1-thiol derivatives. The radical-mediated addition of thiols to alkenes proceeds under:
Key applications:
Advantages:
Lipase-mediated transacylation provides an eco-friendly route to protected thiol intermediates:
Performance metrics:
Limitations:
Silanethiols (R₃SiSH) and disilathianes serve as masked thiol equivalents for chemo- and stereoselective synthesis:
Critical advantages:
Reaction schema:
3-Methylcyclohexanone + (Me₃Si)₂S₂ → Thiosilylation → [Hydrolysis] → cis-3-Methylcyclohexane-1-thiol (dr > 9:1)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7